4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine
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Overview
Description
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring and a pyrazole ring. Compounds containing these rings have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . .
Mode of Action
The mode of action of a compound is determined by its interaction with its biological target. For example, some compounds might inhibit the activity of a specific enzyme, while others might bind to a receptor and modulate its signaling
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. These properties are typically determined through experimental studies .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from killing bacteria in the case of an antibacterial agent, to reducing inflammation in the case of an anti-inflammatory agent .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of an antibacterial agent might be affected by the pH of the environment, as some bacteria can survive only in specific pH ranges .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by cyclization of a hydrazine derivative with a 1,3-diketone.
Final Coupling: The final step involves coupling the oxadiazole and pyrazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine
- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine
- 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine
Uniqueness
The uniqueness of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, oxadiazole ring, and pyrazole ring in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6O/c1-2-16-12-9(10(15)18-19-12)13-17-11(20-21-13)7-4-3-5-8(14)6-7/h3-6H,2H2,1H3,(H4,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRXIDKNVQGYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NNC(=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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